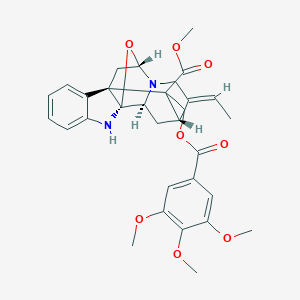
Deacetylpicraline 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deacetylpicraline 3,4,5-trimethoxybenzoate, commonly referred to as DPTB, is a chemical compound that has been the subject of extensive scientific research. This compound is synthesized through a series of chemical reactions and has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of DPTB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DPTB has also been found to activate certain proteins that are involved in the regulation of the immune system, which may contribute to its anti-inflammatory properties.
生化学的および生理学的効果
Studies have shown that DPTB has a variety of biochemical and physiological effects. DPTB has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain cytokines, which are molecules that play a role in inflammation. Additionally, DPTB has been found to modulate the activity of certain enzymes that are involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
One of the advantages of using DPTB in lab experiments is its relatively low toxicity. DPTB has been found to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using DPTB in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on DPTB. One area of research could be the development of new synthetic methods for producing DPTB, which may lead to more efficient and cost-effective production of this compound. Another area of research could be the investigation of the potential applications of DPTB in agriculture, such as its use as a pesticide or herbicide. Additionally, more research could be done to better understand the mechanism of action of DPTB and to identify potential targets for its therapeutic use.
合成法
The synthesis of DPTB involves several steps, including the conversion of picraline to deacetylpicraline, followed by the reaction of deacetylpicraline with 3,4,5-trimethoxybenzoic acid. The resulting product is DPTB, which is a white crystalline solid with a melting point of 180-182°C.
科学的研究の応用
DPTB has been extensively studied for its potential applications in the field of medicine. Studies have shown that DPTB has anti-cancer properties and can inhibit the growth of various cancer cells. DPTB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
CAS番号 |
102358-22-5 |
|---|---|
製品名 |
Deacetylpicraline 3,4,5-trimethoxybenzoate |
分子式 |
C31H34N2O8 |
分子量 |
562.6 g/mol |
IUPAC名 |
methyl (1R,9S,11S,14E,15S,17S)-14-ethylidene-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1 |
InChIキー |
CLCDMQIWPVOTMQ-OTIPNRPASA-N |
異性体SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
正規SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
同義語 |
DAP-TMB deacetylpicraline 3,4,5-trimethoxybenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



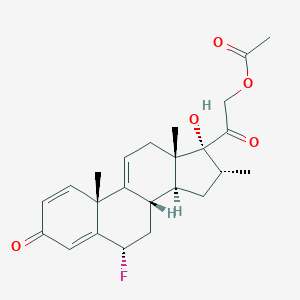
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)



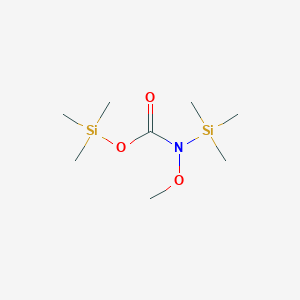
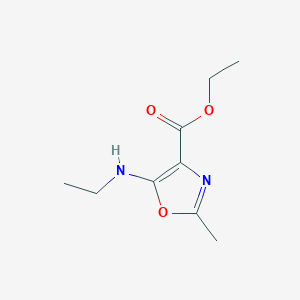
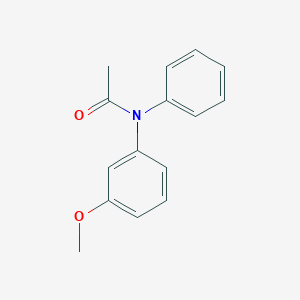
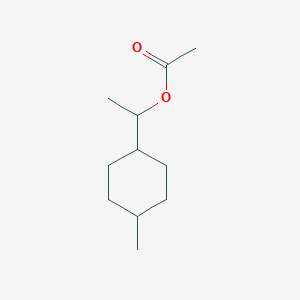
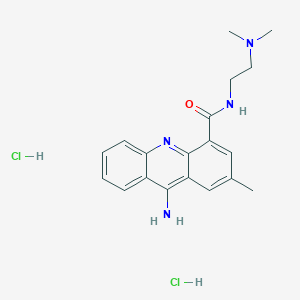

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

